Regioisomeric Differentiation Against CID 5389553: 4-Methyl/N-Ethyl vs. 4-Ethyl/N-Methyl Substitution Drives Divergent Enzyme Inhibition Profiles
The target compound is a direct regioisomer of 6-chloro-4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (CID 5389553). Although no head-to-head comparative enzyme assay has been published for the two regioisomers, CID 5389553 has been profiled in PubChem BioAssays and BindingDB, yielding an IC₅₀ of 403 nM against dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) from Mycobacterium tuberculosis and an IC₅₀ of 35.9 µM against M1 family aminopeptidase from Plasmodium falciparum [1][2]. The structural difference—a 4-methyl group paired with an N-ethylpiperazine in the target versus a 4-ethyl group paired with an N-methylpiperazine in CID 5389553—repositions the hydrogen-bonding capacity and steric bulk within enzyme active sites. This regioisomeric distinction is expected to yield a different selectivity pattern across these and other targets, making the two compounds non-substitutable in screening campaigns [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined in published screening data |
| Comparator Or Baseline | CID 5389553: IC₅₀ 403 nM (RmlC, M. tuberculosis); IC₅₀ 35.9 µM (M1 aminopeptidase, P. falciparum) |
| Quantified Difference | Structural regioisomerism; distinct IC₅₀ profile expected but not experimentally quantified |
| Conditions | PubChem BioAssay AID 1695 (RmlC); AID 1445 (M1 aminopeptidase) |
Why This Matters
Procurement of the correct regioisomer is critical because even a methyl/ethyl positional swap can profoundly alter enzyme inhibition potency and target selectivity, directly affecting hit-confirmation outcomes.
- [1] PubChem. 6-Chloro-4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, CID 5389553. https://pubchem.ncbi.nlm.nih.gov/compound/5389553 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM51502: Affinity data for dTDP-4-dehydrorhamnose 3,5-epimerase and M1 family aminopeptidase. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=51502 (accessed 2026-04-29). View Source
